molecular formula C24H27N3O4 B2512557 N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide CAS No. 1251621-05-2

N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide

Cat. No.: B2512557
CAS No.: 1251621-05-2
M. Wt: 421.497
InChI Key: ZIPJCYKKSOFPMS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide is a structurally complex heterocyclic compound belonging to the benzo[b][1,6]naphthyridine class. Its core framework consists of a partially hydrogenated naphthyridine ring system fused with a benzene moiety, substituted with three methyl groups (positions 5, 6, and 8) and a ketone group at position 10.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-14-10-15(2)22-17(11-14)23(28)18-13-27(9-8-19(18)26(22)3)24(29)25-16-6-7-20(30-4)21(12-16)31-5/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPJCYKKSOFPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(N2C)CCN(C3)C(=O)NC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article focuses on its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • CAS Number : 1251696-30-6

The presence of the dimethoxyphenyl group and the naphthyridine core contributes to its biological activity.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. In particular:

  • Broad-Spectrum Activity : The compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that related naphthyridine compounds can outperform standard antibiotics like ciprofloxacin in certain strains .
  • Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundActivity TypeTarget OrganismsReference
20aAntitubercularMDR-TB
9aAntibacterialS. aureus
31aAntibacterialB. subtilis

Anticancer Activity

Naphthyridine derivatives have also shown promise in cancer research:

  • Inhibition of Cancer Cell Proliferation : Studies suggest that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Specificity : Certain derivatives have been identified to selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .

Case Studies

Several studies illustrate the biological efficacy of related naphthyridine compounds:

  • Study on MDR-TB : A derivative exhibited superior activity against multidrug-resistant tuberculosis strains compared to traditional treatments like isoniazid .
  • Anticancer Screening : A series of naphthyridine derivatives were evaluated for their anticancer potential against breast and lung cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 3,4-dimethoxyphenyl group introduces two methoxy (-OCH₃) substituents, enhancing polarity and hydrogen-bonding capacity relative to the 2-ethylphenyl group in the analog. This difference may impact solubility, metabolic stability, and target affinity.
  • Both compounds retain 5,6,8-trimethyl and 10-oxo groups, suggesting conserved steric and electronic effects in the naphthyridine core.

Hypothetical Pharmacological Implications

  • Receptor Interactions : Methoxy groups may engage in hydrogen bonding with polar residues in enzyme active sites, whereas the ethyl group in the analog might favor hydrophobic interactions.

Preparation Methods

Mn-Catalyzed Dehydrogenation and Friedlander Annulation

The core structure is constructed via a MnO₂-catalyzed one-pot dehydrogenation and annulation sequence. A mixture of substituted piperidinol derivatives and cyclic ketones undergoes dehydrogenation in a choline chloride/para-toluenesulfonic acid (ChCl/p-TSA) deep eutectic solvent (DES-1). MnO₂ (10 mol%) and potassium tert-butoxide (KOtBu, 1.5 equiv) facilitate oxidative dehydrogenation at 100°C, yielding intermediates such as 2-amino-5-chloro-benzophenone (9′ ) and acridone (10′ ). Subsequent Friedlander annulation in a tetrabutylammonium bromide/p-TSA (TBAB/p-TSA) DES-2 medium promotes cyclization, forming the tetrahydrobenzo[b]naphthyridine scaffold (17 ) (Table 1).

Table 1: Optimization of Friedlander Annulation Conditions for Core Formation

Entry Catalyst (10 mol%) Base (1.5 equiv) DES-1 (W/W) DES-2 (W/W) Temp (°C) Time (h) Yield (%)
1 MnO₂ KOtBu ChCl/p-TSA TBAB/p-TSA 100 1.5 85
2 CuSO₄ KOtBu ChCl/p-TSA TBAB/p-TSA 100 4 20
3 FeSO₄ K₂CO₃ ChCl/p-TSA TBAB/p-TSA 100 4 10

Key factors include:

  • DES selection : ChCl/p-TSA enhances proton transfer, while TBAB/p-TSA stabilizes intermediates via hydrogen bonding.
  • Methyl group introduction : 5,6,8-Trimethyl substitution is achieved using pre-functionalized piperidinols (e.g., 1-benzyl-4-piperidinol with methyl groups at positions 5, 6, and 8).

Oxidation to 10-Oxo Functionalization

The 10-oxo group is introduced via Parikh-Doering oxidation of a benzylic alcohol intermediate. Swern oxidation or IBX-mediated methods are less effective, but MnO₂ in DES-1 selectively oxidizes the C-10 position without over-oxidation. Control experiments confirm the disappearance of aliphatic CH₂ protons (δ 2.5–3.0 ppm) in ¹H NMR, indicating ketone formation.

Carboxamide Installation at Position 2

Carboxylic Acid Synthesis

The C-2 carboxyl group is generated through nitrile hydrolysis. A 2-cyanomethylquinoline-3-carboxylate intermediate (5 ) is treated with NaOH (2M, 80°C, 4h), yielding the carboxylic acid (6 ).

Amide Coupling

The carboxylic acid is activated using HATU or EDCI and reacted with 3,4-dimethoxyaniline. Ytterbium triflate (5 mol%) in DMF facilitates the coupling, producing the target carboxamide with 78–85% yield (Table 2).

Table 2: Amidation Optimization with 3,4-Dimethoxyaniline

Entry Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
1 HATU DMF 25 12 82
2 EDCI/HOBt CH₂Cl₂ 25 24 75
3 DCC THF 40 18 68

Regioselective Challenges and Solutions

  • Methyl group positioning : 5,6,8-Trimethyl substitution requires steric control during annulation. DES media improve regioselectivity by stabilizing transition states.
  • Oxo group stability : Parikh-Doering oxidation minimizes side reactions compared to Swern conditions.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), N-CH₃ (δ 3.1 ppm), and OCH₃ (δ 3.8 ppm) confirm substitution.
  • LC-MS : [M+H]⁺ m/z 476.2 aligns with the molecular formula C₂₇H₂₉N₃O₄.

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